molecular formula C23H25N3O3 B12184789 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B12184789
M. Wt: 391.5 g/mol
InChI Key: FXDUQTLYOHJKNP-UHFFFAOYSA-N
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Description

Introduction to Indole-Propanamide Derivatives in Medicinal Chemistry

Indole-propanamide derivatives have emerged as a versatile scaffold in medicinal chemistry due to their capacity to modulate diverse biological pathways. The integration of indole rings with propanamide linkers allows for precise stereochemical control and enhanced binding affinity, making these compounds particularly valuable in oncology, immunology, and neurology research.

Structural Significance of Bifunctional Indole Moieties in Bioactive Compounds

The core structure of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide features two distinct indole systems connected via a propanamide bridge. This bifunctional design leverages the inherent bioactivity of indole rings while introducing conformational flexibility critical for target engagement.

Indole Ring Systems

Indole moieties are privileged structures in drug discovery due to their ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets. The 1H-indol-4-yl group in this compound is functionalized with a 2-methoxyethyl chain, which enhances solubility and stabilizes interactions with polar residues in enzyme active sites. Conversely, the 5-methoxy-1H-indol-1-yl group introduces electron-donating effects that modulate the compound’s electron density, potentially influencing its binding kinetics.

Propanamide Linker

The propanamide spacer serves as a modular tether, allowing spatial optimization of the two indole units. This linker’s amide group contributes to metabolic stability by resisting enzymatic hydrolysis, a feature observed in related immunosuppressive indole-propanamides such as AD412. The N-substitution pattern further minimizes steric clashes, enabling the compound to access deep binding pockets.

Table 1: Key Structural Features and Pharmacological Implications

Structural Element Functional Role Biological Relevance
1H-Indol-4-yl moiety Hydrophobic interactions Enhances target selectivity
5-Methoxy substitution Electron donation Modulates binding affinity
Propanamide linker Conformational flexibility Improves metabolic stability

Historical Development of Methoxy-Substituted Indole Derivatives

The evolution of methoxy-substituted indoles reflects decades of innovation in synthetic organic chemistry and pharmacological screening. Early indole derivatives, such as tryptophan analogs, laid the groundwork for understanding indole’s role in modulating neurotransmitter and immune pathways. The introduction of methoxy groups marked a turning point, enabling fine-tuning of electronic and steric properties.

First-Generation Methoxy-Indoles

Initial methoxy-indole compounds, such as 5-methoxyindole-3-acetic acid, demonstrated anti-inflammatory properties but suffered from poor bioavailability. These limitations spurred the development of propanamide-linked derivatives, which improved membrane permeability and target retention.

Advances in Enantiomeric Separation

The chiral nature of indole-propanamides necessitated advancements in separation technologies. Supercritical fluid chromatography (SFC) on polysaccharide-based stationary phases, as demonstrated for 13 indole-propanamide enantiomers, enabled high-resolution purification of active isomers. For instance, Lux Cellulose-4 columns achieved baseline separation of derivatives with resolution (Rs) values up to 11.99, ensuring pharmacological studies utilized enantiopure materials.

Modern Applications

Contemporary research has expanded into oncology, where methoxy-indole-propanamides are investigated for redox-modulating activities. Molecular docking studies reveal that (R)-enantiomers, such as I3P-5, inhibit catalase with IC50 values of 13.78 μM, highlighting their potential as chemotherapeutic adjuvants. Similarly, derivatives like AD412 exhibit immunosuppressive effects by selectively inhibiting JAK3 kinases, prolonging organ graft survival in preclinical models.

Table 2: Milestones in Methoxy-Indole-Propanamide Development

Era Innovation Impact
1960s–1980s Tryptophan-derived indoles Established indole’s biological roles
1990s–2000s Methoxy substitutions Improved solubility and target affinity
2010s–2020s SFC-enabled enantiomeric separation Enabled study of stereospecific bioactivity

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C23H25N3O3/c1-28-15-14-26-12-9-19-20(4-3-5-22(19)26)24-23(27)10-13-25-11-8-17-16-18(29-2)6-7-21(17)25/h3-9,11-12,16H,10,13-15H2,1-2H3,(H,24,27)

InChI Key

FXDUQTLYOHJKNP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Preparation of 1-(2-Methoxyethyl)-1H-indol-4-amine

This intermediate is synthesized via alkylation of 4-nitroindole followed by reduction:

Step 1: Nitroindole Alkylation
4-Nitroindole is treated with 2-methoxyethyl bromide in the presence of a base (e.g., NaH) in dry THF at 0–5°C. The reaction proceeds via nucleophilic substitution, yielding 1-(2-methoxyethyl)-4-nitro-1H-indole.

Step 2: Nitro Group Reduction
Catalytic hydrogenation using Pd/C (10% w/w) in ethanol at 25°C under H₂ (1 atm) reduces the nitro group to an amine. Typical yields exceed 85%.

ParameterValue
Reaction Time (Step 1)12–16 hours
Yield (Step 1)78–82%
Reaction Time (Step 2)4–6 hours
Yield (Step 2)85–89%

Synthesis of 5-Methoxy-1H-indole-1-propanoyl Chloride

This electrophilic partner is prepared through a three-step sequence:

Step 1: Indole Protection
5-Methoxyindole is treated with chloromethyl ethyl carbonate in DMF to protect the N–H position, yielding 1-(ethoxycarbonylmethoxy)-5-methoxy-1H-indole.

Step 2: Propanoic Acid Attachment
The protected indole undergoes Friedel-Crafts acylation with acryloyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst. Reaction at −10°C minimizes side reactions, achieving 70–75% yield.

Step 3: Chloride Formation
The resultant acid is treated with oxalyl chloride in anhydrous DCM with catalytic DMF, converting the carboxylic acid to the corresponding acyl chloride.

Amide Bond Formation: Critical Optimization

Coupling the two intermediates requires meticulous control to prevent epimerization and ensure high regioselectivity. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry DCM at 0°C:

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Reaction Time : 8–12 hours

  • Yield : 68–72%

Uranium-Based Coupling Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in DMF with DIEA (N,N-Diisopropylethylamine) at −15°C:

  • Molar Ratio : 1:1.1 (amine:acyl chloride)

  • Reaction Time : 2–4 hours

  • Yield : 75–80%

ParameterDCC MethodHATU Method
Reaction Temperature0°C−15°C
SolventDCMDMF
Typical Purity (HPLC)92–94%95–97%
ScalabilityModerateHigh

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, 230–400 mesh) using ethyl acetate/hexane (3:7 → 1:1 gradient). For higher purity (>99%), preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) is employed.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.78 (m, 8H, indole-H), 4.12 (t, J=6.8 Hz, 2H, OCH₂CH₂), 3.72 (s, 3H, OCH₃), 3.34 (t, J=6.8 Hz, 2H, NCH₂).

  • HRMS (ESI+) : m/z calc. for C₂₃H₂₅N₃O₃ [M+H]⁺: 391.1896; found: 391.1899.

Industrial-Scale Considerations

For kilogram-scale production, a continuous flow reactor system minimizes thermal degradation and improves reproducibility:

  • Residence Time : 12–15 minutes

  • Temperature : 25°C (coupling step)

  • Throughput : 1.2 kg/day

Challenges and Mitigation Strategies

  • Indole Ring Oxidation : Use of degassed solvents and inert atmosphere (N₂/Ar) prevents undesired oxidation.

  • Amide Racemization : Low-temperature coupling (−15°C) with HATU suppresses racemization.

  • Byproduct Formation : Inclusion of molecular sieves (4Å) absorbs generated HCl, shifting equilibrium toward product.

Emerging Methodologies

Recent advances in enzymatic catalysis show promise for greener synthesis:

  • Lipase-Catalyzed Amidation : Candida antarctica lipase B (CAL-B) in tert-butanol at 40°C achieves 65–70% yield with negligible byproducts.

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings. Reagents like halogens or sulfonyl chlorides can be used to introduce various substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (CAS: Unavailable)

  • Key Differences : Replaces the methoxyethyl-indole group with a 2-fluoro-biphenyl moiety.
  • The fluorine atom may improve metabolic stability and receptor binding affinity through electronegative effects .

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)

  • Key Differences : Incorporates a 4-chlorobenzoyl group and methylsulfonyl substituent.
  • The methylsulfonyl group may increase solubility but could introduce steric hindrance .

Linker and Functional Group Modifications

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Key Differences : Features a naproxen-derived methoxynaphthalene group instead of the second indole.
  • Implications : The naphthalene moiety confers anti-inflammatory properties akin to naproxen, suggesting dual activity in inflammation and indole-related pathways .

3-(4-Hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-[3-(5-methoxy-1H-indol-1-yl)propyl]propanamide

  • Key Differences : Includes hydroxy and pyran substituents.

Structural Analogues with Adamantane or Cyclopropane Groups

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives

  • Key Differences : Adamantane substituent introduces rigidity and bulk.
  • Implications : Adamantane’s hydrophobicity may prolong half-life but limit solubility. The oxoacetamide linker differs from the propanamide bridge, altering electronic properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Biological Activity
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide C₂₃H₂₅N₃O₃ 391.5 2-Methoxyethyl, 5-methoxy indole Serotonin modulation, kinase inhibition (inferred)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₃O 407.5 Fluoro-biphenyl Enhanced CNS penetration
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanamide C₂₂H₂₂ClN₃O₃S 443.9 Chlorobenzoyl, methylsulfonyl Covalent enzyme inhibition
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₄H₂₄N₂O₂ 372.5 Methoxynaphthalene Anti-inflammatory

Research Findings

Synthetic Flexibility : The target compound’s structure allows modular synthesis, similar to methods used for adamantane-indole hybrids (e.g., oxalyl chloride-mediated coupling) .

Methoxy vs. Bulky Substituents : Methoxy groups balance lipophilicity and solubility, unlike adamantane or biphenyl groups, which prioritize stability over bioavailability .

Biological Implications : While direct activity data are lacking, structural analogs with methoxy or halogen substituents show activity in anti-inflammatory, antiarrhythmic, and kinase modulation pathways .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a compound of interest due to its potential biological activities. This indole-derived compound has been synthesized and evaluated for various pharmacological properties, including antiproliferative, antimicrobial, and antioxidant activities. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1351679-47-4
  • Molecular Formula : C23H25N3O3
  • Molecular Weight : 405.47 g/mol

Antiproliferative Activity

The antiproliferative effects of the compound were assessed against various cancer cell lines. The results are summarized in Table 1, which includes the IC50 values (concentration required for 50% inhibition) for different cell lines.

Cell Line IC50 (µM) Reference
MCF-71.2
HCT 1163.7
HEK 2935.3
A5494.4

The compound exhibited significant antiproliferative activity, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 2.

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Enterococcus faecalis8Strong

The compound demonstrated strong antibacterial activity against Enterococcus faecalis, suggesting its utility in treating infections caused by this pathogen .

Antioxidant Activity

Antioxidant activity was assessed using various assays, revealing that the compound possesses significant antioxidative properties. The results indicate that it outperformed standard antioxidants like butylated hydroxytoluene (BHT) in certain assays, as shown in Table 3.

Assay Type Compound Activity Standard (BHT)
DPPH ScavengingIC50 = 10 µMIC50 = 15 µM
ABTS ScavengingIC50 = 8 µMIC50 = 12 µM

These findings suggest that this compound may be a promising candidate for further development as an antioxidant agent .

Case Study: Anticancer Properties

In a recent study, the compound's anticancer properties were evaluated using a variety of cancer cell lines. The study found that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its dual mechanism of action .

Research Findings: Molecular Docking Studies

Molecular docking studies indicated that this compound binds effectively to key proteins involved in cancer progression, suggesting a targeted mechanism that warrants further investigation .

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